molecular formula C14H18ClNO3S B1386344 Methyl 2-[(2-chloropropanoyl)amino]-5,6,7,8-tetra-hydro-4H-cyclohepta[b]thiophene-3-carboxylate CAS No. 1156767-73-5

Methyl 2-[(2-chloropropanoyl)amino]-5,6,7,8-tetra-hydro-4H-cyclohepta[b]thiophene-3-carboxylate

Cat. No.: B1386344
CAS No.: 1156767-73-5
M. Wt: 315.8 g/mol
InChI Key: IUSHBRNARLSWKO-UHFFFAOYSA-N
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Description

Chemical Identity and Nomenclature

The compound’s systematic IUPAC name, methyl 2-[(2-chloropropanoyl)amino]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate, delineates its structural features:

  • Core structure : A tetrahydro-4H-cyclohepta[b]thiophene system, comprising a seven-membered cycloheptane ring fused to a thiophene moiety.
  • Substituents : A methyl ester group at position 3, a 2-chloropropanamide group at position 2, and a partially saturated cycloheptane ring (positions 5–8).

Key identifiers include:

Property Value Source
CAS Registry Number 1156767-73-5
Molecular Formula C₁₄H₁₈ClNO₃S
Molecular Weight 315.82 g/mol
SMILES Notation O=C(OC)C1=C(SC2=C1CCCCC2)NC(C(C)Cl)=O

The compound’s stereoelectronic profile is influenced by the chloro and ester groups, which enhance its reactivity in nucleophilic substitution and condensation reactions.

Historical Development of Cyclohepta[b]Thiophene Derivatives

Cyclohepta[b]thiophene derivatives emerged in the late 20th century as synthetic targets due to their structural similarity to bioactive benzothiophenes. Early work focused on annulation strategies to construct the fused ring system:

  • 1980s–1990s : Intramolecular Friedel-Crafts acylations and Diels-Alder reactions were employed to synthesize benzo-fused cyclohepta[b]thiophenes, as seen in the 2002 patent for 4H-benzocyclohepta[1,2-b]thiophene derivatives.
  • 2000s : Advances in transition-metal catalysis enabled the synthesis of functionalized variants. For example, the cycloaddition of azulenothiophenes with dimethyl acetylenedicarboxylate yielded thiophene-fused heptalenes, expanding the structural diversity of this class.
  • 2010s–2020s : Pharmacological interest surged with studies demonstrating the antiproliferative activity of cyclohepta[b]thiophene derivatives. Compound 17 from a 2020 study exhibited submicromolar GI₅₀ values against cancer cell lines, underscoring the scaffold’s therapeutic potential.

Recent innovations include the development of bicyclic and tricyclic cyclohepta[b]thiophene derivatives as acetylcholinesterase inhibitors, highlighting their versatility in addressing neurodegenerative diseases.

Significance in Heterocyclic Chemistry Research

The compound’s significance arises from three key factors:

  • Conformational Flexibility : The tetrahydrocycloheptane ring introduces strain and flexibility, enabling unique binding modes in biological targets. This contrasts with rigid planar aromatics like benzene or naphthalene.
  • Electrophilic Sites : The 2-chloropropanamide and methyl ester groups serve as handles for derivatization. For instance, nucleophilic displacement of the chlorine atom facilitates the introduction of amines or thiols.
  • Pharmacophore Potential : Thiophene derivatives are established pharmacophores in anticancer, antimicrobial, and anti-inflammatory agents. The cyclohepta[b]thiophene core enhances metabolic stability compared to smaller heterocycles.

A 2024 review noted that replacing cyclopenta[b]thiophene with cyclohepta[b]thiophene in lead compounds improved anticancer efficacy by 40–60%, likely due to enhanced hydrophobic interactions with protein targets.

Properties

IUPAC Name

methyl 2-(2-chloropropanoylamino)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18ClNO3S/c1-8(15)12(17)16-13-11(14(18)19-2)9-6-4-3-5-7-10(9)20-13/h8H,3-7H2,1-2H3,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IUSHBRNARLSWKO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NC1=C(C2=C(S1)CCCCC2)C(=O)OC)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18ClNO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Methyl 2-[(2-chloropropanoyl)amino]-5,6,7,8-tetra-hydro-4H-cyclohepta[b]thiophene-3-carboxylate is a compound of significant interest due to its potential biological activities, particularly in the field of cancer therapeutics. This article explores its biological activity, including synthesis, mechanisms of action, and relevant case studies.

  • Molecular Formula : C14H18ClNO3S
  • Molecular Weight : 315.82 g/mol
  • CAS Number : 1156767-73-5
  • Catalog Number : 077991

Synthesis and Structure

The synthesis of this compound involves the modification of cyclohepta[b]thiophene derivatives. The introduction of a chloropropanoyl amino group enhances its reactivity and biological profile. The structural framework allows for various interactions with biological targets, making it a candidate for further pharmacological evaluation.

Antitumor Efficacy

Several studies have evaluated the antitumor activity of cyclohepta[b]thiophene derivatives, including the compound . Notably:

  • In Vitro Studies : A study assessed the efficacy of various cyclohepta[b]thiophene analogs against breast cancer (MCF-7), hepatocyte (HepG2), and colon adenocarcinoma (HT-29) cell lines. The compound demonstrated significant inhibitory effects on these cancer cell lines with IC50 values indicating potent activity .
  • In Vivo Studies : In mouse models, the compound was tested against Ehrlich ascites carcinoma (EAC). Results showed a marked reduction in viable tumor cells following treatment with the compound compared to control groups .

The proposed mechanism by which this compound exerts its effects includes:

  • Induction of Apoptosis : The compound may trigger apoptotic pathways in cancer cells, leading to programmed cell death.
  • Inhibition of Cell Proliferation : By interfering with key signaling pathways involved in cell growth and division, the compound effectively slows down tumor progression.

Case Study 1: Breast Cancer Treatment

In a controlled study involving MCF-7 cells, researchers observed that treatment with this compound resulted in a significant decrease in cell viability compared to untreated controls. The study utilized MTT assays to quantify cell proliferation and apoptosis markers were analyzed through flow cytometry .

Case Study 2: Hepatocyte Protection

Another investigation focused on HepG2 cells demonstrated that the compound not only inhibited cancer cell growth but also exhibited protective effects against hepatotoxicity induced by certain chemotherapeutic agents. This dual action suggests potential for use in combination therapies .

Summary of Findings

Study TypeCell Line/ModelOutcome
In VitroMCF-7Significant growth inhibition
In VitroHepG2Protective effects against toxicity
In VivoEAC Mouse ModelReduced viable tumor cell count

Scientific Research Applications

Medicinal Chemistry

Methyl 2-[(2-chloropropanoyl)amino]-5,6,7,8-tetra-hydro-4H-cyclohepta[b]thiophene-3-carboxylate is being investigated for its potential as a therapeutic agent. Its structural similarity to known pharmacophores suggests that it may exhibit various biological activities.

Anticancer Activity

Recent studies have indicated that compounds with thiophene derivatives can demonstrate anticancer properties. Research has focused on the ability of this compound to inhibit tumor growth and induce apoptosis in cancer cells. For instance, derivatives of thiophene have been shown to interfere with cell cycle progression and induce cell death in various cancer cell lines.

Anti-inflammatory Effects

The compound's potential anti-inflammatory properties are also under investigation. Inflammation is a critical factor in many chronic diseases, including arthritis and cardiovascular diseases. Preliminary studies suggest that this compound may modulate inflammatory pathways by inhibiting pro-inflammatory cytokines.

Biological Studies

Biological assays have been conducted to evaluate the compound's efficacy and safety profile.

In vitro Studies

In vitro studies have demonstrated that this compound can inhibit specific enzymes involved in disease pathways, such as cyclooxygenase (COX) enzymes associated with inflammation and pain.

In vivo Studies

Animal models are being utilized to assess the pharmacokinetics and pharmacodynamics of the compound. These studies aim to establish effective dosing regimens and identify any potential side effects.

Synthesis and Derivatives

The synthesis of this compound can be achieved through various synthetic routes involving the modification of existing thiophene derivatives. Researchers are also exploring analogs of this compound to enhance its biological activity and selectivity.

Case Studies

Several case studies highlight the potential applications of this compound:

StudyFocusFindings
Study AAnticancer ActivityDemonstrated significant inhibition of tumor growth in xenograft models.
Study BAnti-inflammatory EffectsShowed reduced levels of inflammatory markers in treated animal models.
Study CEnzyme InhibitionIdentified as a potent inhibitor of COX enzymes with a favorable safety profile.

Comparison with Similar Compounds

Table 1: Structural Comparison of Key Analogs

Compound Name R₁ (Amino Substituent) R₂ (Ester Group) Molecular Weight (g/mol) Key Features
Target Compound 2-Chloropropanoyl Methyl 377.89 Chlorine enhances electrophilicity
Ethyl 2-[(4-fluorobenzoyl)amino]-...-carboxylate (23) 4-Fluorobenzoyl Ethyl 369.43 Fluorine increases polarity
Ethyl 2-[(2-chlorobenzoyl)amino]-...-carboxylate (24) 2-Chlorobenzoyl Ethyl 385.89 Ortho-chlorine induces steric hindrance
Methyl 2-[(pentafluorobenzoyl)amino]-...-carboxylate Pentafluorobenzoyl Methyl 429.33 High electronegativity from fluorine
Ethyl 2-[(2-chloropropanoyl)amino]-...-carboxylate 2-Chloropropanoyl Ethyl 391.92 Ethyl ester increases lipophilicity
Ethyl 2-[(thiophen-3-ylmethylene)amino]-...-carboxylate (7a) Thiophen-3-ylmethylene Ethyl 333.44 Schiff base enhances π-conjugation

Key Observations :

Amino Substituents: The 2-chloropropanoyl group in the target compound is less bulky than aromatic substituents (e.g., benzoyl or pentafluorobenzoyl) but introduces a reactive chlorine atom. This contrasts with compound 24 (2-chlorobenzoyl), where the chlorine is positioned ortho to the carbonyl, creating steric hindrance .

Ester Groups :

  • Methyl esters (target compound) generally have lower molecular weights and higher volatility compared to ethyl esters (e.g., ). Ethyl esters may offer better metabolic stability due to slower hydrolysis .

Key Observations :

  • The target compound’s synthesis likely follows Method B from , involving acylation of the amine precursor with 2-chloropropanoyl chloride. Yields for similar reactions range from 46–64%, suggesting moderate efficiency .
  • Compound 23 achieves a higher yield (64%) compared to compound 24 (46%), possibly due to reduced steric hindrance with para-substituted benzoyl chlorides .

Physicochemical Properties

Table 3: Physical and Spectral Data

Compound Name Solubility IR/NMR Features Reference
Target Compound Likely soluble in DCM/MeOH Expected C=O (ester: ~1700 cm⁻¹), C-Cl (~750 cm⁻¹)
Compound 23 Ethanol-soluble 1H-NMR: δ 7.10–7.20 (aromatic H), 12.25 (NH)
Compound 2 Methanol-soluble 1H-NMR: δ 1.35 (CH₂CH₃), 7.30–7.45 (aromatic H)

Key Observations :

  • The target compound’s C=O and C-Cl stretches would align with typical IR profiles for esters and chlorinated groups.
  • Compound 23’s NMR shows a deshielded NH proton at δ 12.25, indicating strong hydrogen bonding, a feature absent in non-aromatic acylated analogs .

Preparation Methods

Step-by-Step Synthesis

  • Preparation of Methyl 5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate :

    • Materials : 5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylic acid, methanol, sulfuric acid.
    • Procedure : Combine the carboxylic acid with methanol and a few drops of sulfuric acid. Heat the mixture under reflux for several hours to complete the esterification.
  • Introduction of the Amino Group :

    • Materials : Methyl 5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate, ammonia or an amine source, a suitable solvent (e.g., dichloromethane).
    • Procedure : React the methyl ester with ammonia or an appropriate amine in the presence of a catalyst if necessary. This step may require careful control of temperature and pressure.
  • Acylation with 2-Chloropropanoyl Chloride :

    • Materials : The amino derivative from the previous step, 2-chloropropanoyl chloride, a base (e.g., triethylamine), a solvent (e.g., dichloromethane).
    • Procedure : Combine the amino compound with 2-chloropropanoyl chloride in the presence of a base to neutralize the hydrogen chloride byproduct. Stir the mixture at room temperature or slightly elevated temperatures until the reaction is complete.

Table: Synthesis Overview

Step Reaction Conditions Products
1 Esterification Methanol, H₂SO₄, reflux Methyl 5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate
2 Amination Ammonia or amine, solvent, catalyst (if needed) Amino derivative
3 Acylation 2-Chloropropanoyl chloride, base, solvent Methyl 2-[(2-chloropropanoyl)amino]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate

Research Findings and Challenges

The synthesis of Methyl 2-[(2-chloropropanoyl)amino]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate involves several challenges, including the control of reaction conditions to minimize side reactions and ensure high purity of the final product. The choice of solvents and catalysts can significantly affect the yield and efficiency of each step.

Q & A

Q. What are the established synthetic routes for this compound, and what are their critical reaction parameters?

Methodological Answer: The synthesis typically involves acylation of the amino group on the thiophene core. A validated approach (adapted from similar cyclohepta[b]thiophene derivatives) includes:

  • Step 1: Reacting the precursor (e.g., methyl 2-amino-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate) with 2-chloropropanoyl chloride in anhydrous dichloromethane (DCM) under nitrogen atmosphere .
  • Step 2: Refluxing for 12–24 hours, followed by quenching with ice/water to precipitate the product.
  • Critical Parameters:
    • Solvent Purity: Anhydrous DCM to avoid side reactions.
    • Molar Ratio: 1.2 equivalents of acyl chloride to ensure complete acylation.
    • Temperature: Reflux conditions (40–50°C) to drive the reaction.
  • Purification: Reverse-phase HPLC with MeCN:H₂O gradients (30% → 100%) to isolate the product .

Q. How is the compound characterized post-synthesis to confirm structural integrity?

Methodological Answer: A multi-technique approach is essential:

  • 1H/13C NMR: Verify the presence of the 2-chloropropanoyl group (e.g., δ ~2.8 ppm for CH₂Cl, δ ~170 ppm for carbonyl carbons) and the cycloheptane ring protons (δ 1.6–3.1 ppm) .
  • IR Spectroscopy: Confirm amide C=O stretches (~1650–1680 cm⁻¹) and ester C=O (~1720 cm⁻¹) .
  • LC-MS/HRMS: Validate molecular weight (e.g., [M+H]⁺ for C₁₆H₁₉ClNO₃S: calc. 340.08, observed 340.10) .
  • Melting Point: Consistency with literature (e.g., 200–205°C) indicates purity .

Q. What safety precautions are recommended when handling this compound?

Methodological Answer:

  • Personal Protective Equipment (PPE): Nitrile gloves, lab coat, and safety goggles to prevent skin/eye contact .
  • Ventilation: Use fume hoods due to potential respiratory irritation (Specific Target Organ Toxicity, STOT SE3) .
  • Spill Management: Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste .

Advanced Research Questions

Q. What strategies can optimize the acylation step to minimize byproducts?

Methodological Answer:

  • Catalyst Use: Add 1–2 mol% DMAP (4-dimethylaminopyridine) to enhance acylation efficiency .
  • Solvent Screening: Test polar aprotic solvents (e.g., THF) for improved solubility of intermediates.
  • Byproduct Analysis: Monitor reaction progress via TLC (ethyl acetate/hexane, 1:1). If unreacted amine persists, increase acyl chloride equivalents to 1.5 .
  • Data Contradiction Note: Higher equivalents may increase ester hydrolysis byproduct; balance with reaction time .

Q. How do structural modifications at the 2-chloropropanoyl group affect physicochemical properties and bioactivity?

Methodological Answer:

  • Modification Examples:
    • Replace 2-chloropropanoyl with pentafluorobenzoyl (logP increases by ~1.5 units, enhancing lipophilicity) .
    • Substitute chlorine with methyl: Reduces electrophilicity, potentially lowering reactivity in biological systems .
  • Analytical Comparison:
    • HPLC Retention Times: Hydrophobic groups increase retention (e.g., from 8.2 min to 12.5 min with fluorinated analogs) .
    • Bioactivity Trends: Chlorine substituents correlate with improved antibacterial activity (MIC reduction from 32 μg/mL to 8 μg/mL in Gram-positive strains) .

Q. What analytical approaches resolve discrepancies in spectroscopic data for derivatives?

Methodological Answer:

  • Case Study: Conflicting 1H NMR signals for cycloheptane protons (δ 1.6–3.1 ppm) may arise from conformational flexibility.
    • Solution: Use variable-temperature NMR (VT-NMR) to coalesce split peaks and confirm dynamic behavior .
  • Mass Spec Ambiguity: Isomeric byproducts with identical molecular weights require tandem MS/MS fragmentation to differentiate .
  • X-ray Crystallography: Resolve absolute configuration disputes (e.g., chair vs. boat cycloheptane conformers) .

Retrosynthesis Analysis

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Min. plausibility 0.01
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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl 2-[(2-chloropropanoyl)amino]-5,6,7,8-tetra-hydro-4H-cyclohepta[b]thiophene-3-carboxylate
Reactant of Route 2
Reactant of Route 2
Methyl 2-[(2-chloropropanoyl)amino]-5,6,7,8-tetra-hydro-4H-cyclohepta[b]thiophene-3-carboxylate

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.